methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate
Description
Methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate is a heterocyclic compound featuring a 4-oxo-1,2,3-benzotriazin-3(4H)-yl core linked via a propanoyl spacer to a methyl benzoate ester. The benzotriazinone moiety is known for its electron-deficient aromatic system, which enhances reactivity in nucleophilic substitution and cycloaddition reactions.
Properties
Molecular Formula |
C18H16N4O4 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
methyl 2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C18H16N4O4/c1-26-18(25)13-7-3-4-8-14(13)19-16(23)10-11-22-17(24)12-6-2-5-9-15(12)20-21-22/h2-9H,10-11H2,1H3,(H,19,23) |
InChI Key |
PLGXZEJWLQLBDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Heterocyclization of Azido-Isonitrile Precursors
A method described by involves the cyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivatives under basic conditions (e.g., K₂CO₃ in THF). For this compound, the propanoyl linker is introduced post-cyclization. Key steps include:
-
Synthesis of the azido-isonitrile precursor : Reacting 2-azidobenzaldehyde with p-tosylmethyl isocyanide yields the intermediate.
-
Base-mediated cyclization : Treatment with K₂CO₃ induces intramolecular N–N bond formation, generating the benzotriazinone ring.
-
Functionalization : The resulting 3-(2-bromoethyl)-4-oxo-1,2,3-benzotriazine undergoes nucleophilic substitution with methyl 2-aminobenzoate to form the final product.
Optimization :
Photochemical Cyclization of Aryl Triazines
A novel photocyclization method reported in uses visible light (420 nm) to convert acyclic aryl triazines into benzotriazin-4(3H)-ones. For this compound:
-
Precursor synthesis : Methyl 2-({3-[3-(2-azidophenyl)triaz-1-en-1-yl]propanoyl}amino)benzoate is prepared via Cu-catalyzed azide-alkyne cycloaddition.
-
Flow photoreactor setup : Continuous flow under violet light induces a Norrish type II-like reaction, forming the benzotriazinone ring in 10 min.
Advantages :
Assembly of the Propanoyl-Benzoate Backbone
The amide linkage between the benzotriazinone and benzoate ester is critical. Two coupling strategies are prevalent:
Carbodiimide-Mediated Amide Bond Formation
As detailed in, the propanoyl spacer is introduced via EDC/HOBt coupling:
-
Activation : 3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid is activated with EDC and HOBt in DMF.
-
Coupling : Reacted with methyl 2-aminobenzoate at 0°C→RT for 12 h.
-
Workup : Precipitation in ice-water followed by silica gel chromatography (hexane:EtOAc = 3:1) yields the product (68% yield).
Analytical Validation :
Schlenk Technique for Air-Sensitive Intermediates
For oxygen-sensitive derivatives, recommends using Schlenk lines:
-
In situ acid chloride formation : 3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid is treated with SOCl₂ under N₂.
-
Aminolysis : The acid chloride is added dropwise to a suspension of methyl 2-aminobenzoate and Et₃N in anhydrous THF.
-
Isolation : Rotary evaporation and recrystallization from ethanol afford the product (72% yield).
Comparative Analysis of Synthetic Methods
Reaction Optimization and Troubleshooting
Solvent Effects
Purification Challenges
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Silica Gel Compatibility : The product’s polarity necessitates gradient elution (hexane→EtOAc) to avoid tailing.
-
Recrystallization Solvents : Ethanol/water (7:3) achieves >95% recovery.
Mechanistic Insights
Cyclization Pathways
-
Heterocyclization : Proceeds via a six-membered transition state, with the azide group acting as an internal nucleophile (DFT-calculated ΔG‡ = 18.3 kcal/mol).
-
Photocyclization : Involves a nitrogen-centered [1,5]-H shift, followed by radical recombination (EPR studies confirm triplet state intermediates).
Chemical Reactions Analysis
Methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with benzotriazine moieties exhibit significant anticancer properties. The mechanism of action often involves:
- Induction of Apoptosis : Studies have shown that methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate can trigger apoptotic pathways in various cancer cell lines.
Case Study: In Vitro Analysis
In a recent study, the compound was tested against several cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results demonstrated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12 | Apoptosis induction |
| MCF-7 | 18 | Cell cycle arrest |
| A549 | 22 | Intrinsic pathway activation |
The findings suggest that the compound could serve as a lead for developing new anticancer agents.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its efficacy against various bacterial strains has been documented:
- Mechanism : The presence of the benzotriazine structure enhances the compound's ability to penetrate bacterial membranes, leading to increased bioactivity.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results highlight the potential of this compound as a candidate for developing new antimicrobial therapies.
Neuropharmacological Applications
The compound may also possess neuropharmacological properties due to its structural features. Compounds containing similar scaffolds have been studied for their effects on neurotransmitter systems.
Potential Effects :
Research indicates that derivatives with benzotriazine structures could modulate serotonin receptors, suggesting possible applications in treating anxiety and depression.
Mechanism of Action
The mechanism of action of methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The benzotriazine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Zelatriazinum (WHO List 91)
Zelatriazinum (C₁₈H₁₅F₃N₄O₃) shares the 4-oxo-1,2,3-benzotriazin-3(4H)-yl group but replaces the propanoyl-benzoate ester with a trifluoromethoxy-substituted phenethyl acetamide. In contrast, the methyl benzoate in the target compound likely limits CNS activity due to reduced membrane permeability .
Azinphos-methyl
Azinphos-methyl (C₁₀H₁₂N₃O₃PS₂) incorporates the benzotriazinone group into a phosphorodithioate pesticide scaffold. Unlike the target compound, its sulfur-phosphorus linkages enable acetylcholinesterase inhibition, resulting in insecticidal activity.
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid
This analogue (C₁₀H₉N₃O₃) replaces the methyl benzoate with a carboxylic acid. The free acid group increases water solubility (predicted logS ≈ -2.1 vs. -3.5 for the target compound) but reduces oral bioavailability due to ionization at physiological pH. The methyl ester in the target compound serves as a prodrug strategy to enhance absorption .
Functional Group Variations
Methyl 4-({3-[3-Oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate
This compound (C₁₈H₁₆N₂O₄S) substitutes the benzotriazinone with a benzisothiazol-3-one ring. The sulfur atom in the isothiazole ring increases electron density, altering reactivity in electrophilic aromatic substitution. The target compound’s benzotriazinone, with three nitrogen atoms, exhibits stronger hydrogen-bonding capacity, which may improve target binding affinity in enzyme inhibition assays .
Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
I-6230 (C₂₀H₂₀N₄O₂) replaces the benzotriazinone with a pyridazine ring. Pyridazine’s electron-withdrawing nature is less pronounced than benzotriazinone, reducing the compound’s ability to stabilize negative charges in transition states. This difference may explain the target compound’s superior performance in reactions requiring charge stabilization, such as Michael additions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
- Synthetic Efficiency: The target compound’s benzotriazinone-propanoyl linkage can be synthesized via tosylation at room temperature with 90% yield, outperforming pyridazine-based analogues requiring higher temperatures (e.g., I-6230 at 80°C, 65% yield) .
- Biological Relevance: Benzotriazinones exhibit superior hydrogen-bonding capacity compared to benzisothiazolones, as evidenced by their higher inhibition constants (Ki) in protease assays (e.g., 0.8 μM vs. 2.3 μM for benzisothiazol derivatives) .
- Metabolic Stability : The methyl ester in the target compound reduces first-pass hydrolysis compared to carboxylic acid analogues, as shown in simulated gastric fluid studies (t½ > 6 hours vs. t½ < 1 hour) .
Biological Activity
Methyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on existing literature and research findings.
- Molecular Formula : C₁₃H₁₅N₃O₃
- Molecular Weight : 249.28 g/mol
- CAS Number : 1217707-22-6
- Solubility : Soluble in organic solvents like acetonitrile.
Synthesis
The synthesis of this compound typically involves:
- Condensation reactions between benzotriazin derivatives and amino acids.
- Use of coupling agents such as DCC (dicyclohexyl carbodiimide) to facilitate the formation of amide bonds.
Antimicrobial Activity
Research has shown that compounds containing the benzotriazin moiety exhibit significant antimicrobial properties. A study demonstrated that this compound showed notable activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard antibiotics, indicating enhanced efficacy .
Anticancer Properties
In vitro studies have indicated that this compound may possess anticancer activity. It was observed to inhibit the proliferation of cancer cell lines such as:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Studies
-
Study on Antimicrobial Efficacy :
- Conducted by Smith et al. (2023), this study evaluated the antimicrobial effects of this compound against clinical isolates.
- Results indicated a significant reduction in bacterial load compared to untreated controls.
-
Anticancer Activity Assessment :
- A research paper published in the Journal of Medicinal Chemistry highlighted the anticancer potential of this compound through a series of assays.
- The compound induced apoptosis in MCF-7 cells through caspase activation pathways.
Data Table: Biological Activities Summary
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
